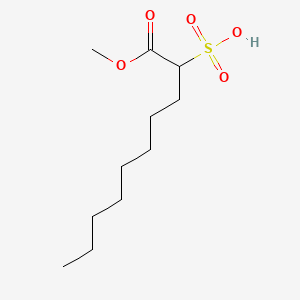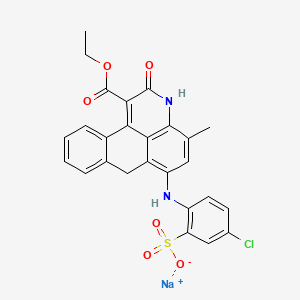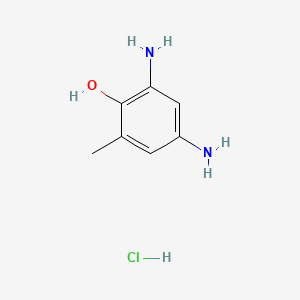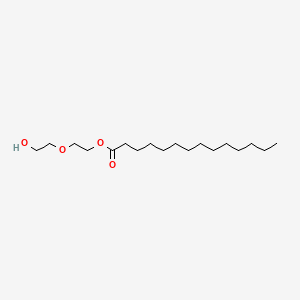
Nickelate(6-), (((1,2-ethanediylbis((nitrilo-kappaN)bis(methylene)))tetrakis(phosphonato-kappaO))(8-))-, pentapotassium hydrogen, (OC-6-21)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nickelate(6-), (((1,2-ethanediylbis((nitrilo-kappaN)bis(methylene)))tetrakis(phosphonato-kappaO))(8-))-, pentapotassium hydrogen, (OC-6-21)- is a complex inorganic compound It is characterized by its unique structure, which includes nickel in a +6 oxidation state coordinated with a tetrakis(phosphonato) ligand system
Métodos De Preparación
The synthesis of Nickelate(6-), (((1,2-ethanediylbis((nitrilo-kappaN)bis(methylene)))tetrakis(phosphonato-kappaO))(8-))-, pentapotassium hydrogen, (OC-6-21)- typically involves the reaction of nickel salts with the appropriate phosphonate ligands under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired complex. Industrial production methods may involve large-scale reactions in reactors with precise control over temperature, pH, and reactant concentrations to ensure high yield and purity.
Análisis De Reacciones Químicas
Nickelate(6-), (((1,2-ethanediylbis((nitrilo-kappaN)bis(methylene)))tetrakis(phosphonato-kappaO))(8-))-, pentapotassium hydrogen, (OC-6-21)- undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The nickel center can participate in redox reactions, where it can be reduced to lower oxidation states or oxidized to higher states.
Substitution Reactions: The phosphonate ligands can be substituted with other ligands under appropriate conditions.
Complexation Reactions: The compound can form complexes with other metal ions or organic molecules.
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like hydrogen peroxide, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Nickelate(6-), (((1,2-ethanediylbis((nitrilo-kappaN)bis(methylene)))tetrakis(phosphonato-kappaO))(8-))-, pentapotassium hydrogen, (OC-6-21)- has several scientific research applications:
Catalysis: It can be used as a catalyst in various chemical reactions, including oxidation and hydrogenation reactions.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as magnetic or electronic properties.
Biological Applications: Research is ongoing to explore its potential use in biological systems, including as a therapeutic agent or in diagnostic applications.
Industrial Applications: It can be used in industrial processes that require specific catalytic or material properties.
Mecanismo De Acción
The mechanism of action of Nickelate(6-), (((1,2-ethanediylbis((nitrilo-kappaN)bis(methylene)))tetrakis(phosphonato-kappaO))(8-))-, pentapotassium hydrogen, (OC-6-21)- involves its interaction with various molecular targets. The nickel center can coordinate with different substrates, facilitating various chemical transformations. The phosphonate ligands play a crucial role in stabilizing the nickel center and enhancing its reactivity. The pathways involved depend on the specific application and the nature of the substrates involved.
Comparación Con Compuestos Similares
Nickelate(6-), (((1,2-ethanediylbis((nitrilo-kappaN)bis(methylene)))tetrakis(phosphonato-kappaO))(8-))-, pentapotassium hydrogen, (OC-6-21)- can be compared with other nickel complexes and phosphonate compounds. Similar compounds include:
Nickel(II) complexes: These have nickel in a +2 oxidation state and are generally less reactive than Nickelate(6-).
Phosphonate ligands: Other compounds with phosphonate ligands may have different metal centers and exhibit different reactivities and applications.
The uniqueness of Nickelate(6-) lies in its high oxidation state and the specific coordination environment provided by the phosphonate ligands, which confer unique properties and reactivities.
Propiedades
Número CAS |
68958-87-2 |
|---|---|
Fórmula molecular |
C6H13K5N2NiO12P4 |
Peso molecular |
683.25 g/mol |
Nombre IUPAC |
pentapotassium;hydron;nickel(2+);N,N,N',N'-tetrakis(phosphonatomethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C6H20N2O12P4.5K.Ni/c9-21(10,11)3-7(4-22(12,13)14)1-2-8(5-23(15,16)17)6-24(18,19)20;;;;;;/h1-6H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;;;/q;5*+1;+2/p-7 |
Clave InChI |
OKQSEMOGVIXKTK-UHFFFAOYSA-G |
SMILES canónico |
[H+].C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[K+].[K+].[K+].[K+].[K+].[Ni+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-ethyl-8,9-dihydro-7H-purino[8,9-b][1,3]thiazine](/img/structure/B13785889.png)
![1-Azatricyclo[4.4.0.03,8]decane(8CI,9CI)](/img/structure/B13785897.png)
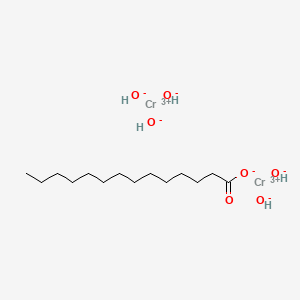
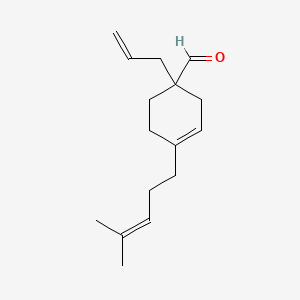

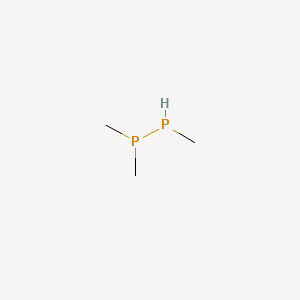
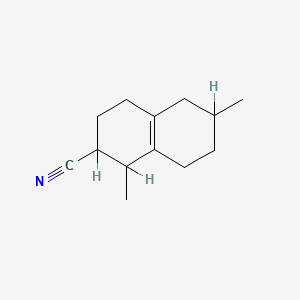
![2-{1-[Dimethyl(2-methyl-2-propanyl)silyl]ethyl}pyridine](/img/structure/B13785935.png)
